Hexahidrato de hexafluorosilicato de magnesio

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

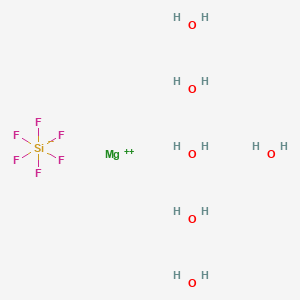

Magnesium hexafluorosilicate hexahydrate is a chemical compound with the formula MgSiF6·6H2O. It is a white crystalline solid that is moderately soluble in water. This compound is primarily used in industrial applications, particularly in the treatment of concrete and ferroconcrete constructions to increase their durability .

Aplicaciones Científicas De Investigación

Magnesium hexafluorosilicate hexahydrate has several scientific research applications:

Chemistry: It is used as a reagent in the synthesis of other fluorine-containing compounds.

Biology: It is studied for its potential effects on biological systems, particularly in the context of fluoride toxicity.

Medicine: Research is ongoing into its potential use in dental treatments due to its fluoride content.

Mecanismo De Acción

. The primary targets of this compound are not clearly identified in the available literature. Further research is needed to elucidate its specific targets and their roles.

Mode of Action

It is known to be toxic if swallowed

Result of Action

It is known to be toxic if swallowed , suggesting that it can have harmful effects at the molecular and cellular levels.

Action Environment

It is recommended to be stored at ambient temperatures , suggesting that temperature could potentially influence its stability.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Magnesium hexafluorosilicate hexahydrate is typically synthesized by reacting hexafluorosilicic acid with caustic magnesite. The reaction conditions include controlling the concentration of the reagents, the temperature of the synthesis and evaporation, and the order of adding the reagents. The optimal conditions for maximizing the yield involve using hexafluorosilic acid with a concentration of around 14% and caustic magnesite with a composition of 75-80% MgO .

Industrial Production Methods

In industrial settings, the production of magnesium hexafluorosilicate hexahydrate involves the neutralization of hexafluorosilic acid with magnesite powder. The resulting solution is then filtered, concentrated, crystallized, centrifuged, and dried to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions

Magnesium hexafluorosilicate hexahydrate primarily undergoes substitution reactions. It can react with various metal ions to form insoluble complexes. For example, it can react with calcium ions to form calcium hexafluorosilicate .

Common Reagents and Conditions

Common reagents used in reactions with magnesium hexafluorosilicate hexahydrate include metal salts and acids. The reactions typically occur under aqueous conditions at room temperature .

Major Products

The major products formed from reactions involving magnesium hexafluorosilicate hexahydrate include various metal hexafluorosilicates, depending on the metal ions involved in the reaction .

Comparación Con Compuestos Similares

Similar Compounds

- Calcium hexafluorosilicate

- Zinc hexafluorosilicate

- Sodium hexafluorosilicate

Uniqueness

Magnesium hexafluorosilicate hexahydrate is unique due to its specific binding properties and its effectiveness in enhancing the durability of concrete structures. Compared to calcium and zinc hexafluorosilicates, magnesium hexafluorosilicate hexahydrate has distinct solubility and reactivity characteristics that make it particularly suitable for certain industrial applications .

Propiedades

Número CAS |

18972-56-0 |

|---|---|

Fórmula molecular |

F6H2MgOSi |

Peso molecular |

184.40 g/mol |

Nombre IUPAC |

magnesium;hexafluorosilicon(2-);hydrate |

InChI |

InChI=1S/F6Si.Mg.H2O/c1-7(2,3,4,5)6;;/h;;1H2/q-2;+2; |

Clave InChI |

DKWXWEVHUQQHNV-UHFFFAOYSA-N |

SMILES |

O.O.O.O.O.O.F[Si-2](F)(F)(F)(F)F.[Mg+2] |

SMILES canónico |

O.F[Si-2](F)(F)(F)(F)F.[Mg+2] |

Números CAS relacionados |

17084-08-1 (Parent) |

Origen del producto |

United States |

Q1: What is the significance of studying the EPR spectra of Copper(II) ions in Magnesium hexafluorosilicate hexahydrate?

A1: Studying the Electron Paramagnetic Resonance (EPR) spectra of Copper(II) ions doped into Magnesium hexafluorosilicate hexahydrate provides valuable information about the local environment and bonding characteristics around the Copper(II) ions. [] This is because the EPR spectra are sensitive to the symmetry and strength of the ligand field surrounding the paramagnetic Copper(II) ion. Analyzing these spectra can help researchers understand the Jahn-Teller effect, a phenomenon where certain electronic configurations in transition metal complexes distort from their ideal symmetry to achieve lower energy states. This distortion affects the spectroscopic properties of the complex and can provide insights into its electronic structure.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxyphenyl)-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]-](/img/structure/B94391.png)

![(3Ar,5S,6S,6aR)-6-[[(3aR,5S,6S,6aR)-6-hydroxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-yl]-hydroxymethoxy]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-carbaldehyde](/img/structure/B94400.png)